molecular formula C10H14N2 B3026924 (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine CAS No. 1187932-41-7

(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Cat. No.: B3026924
CAS No.: 1187932-41-7
M. Wt: 162.23 g/mol
InChI Key: QQDYNQIMTRERLH-SNVBAGLBSA-N
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Description

®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

Biology: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors or enzymes. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an intermediate in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and other conditions.

Industry: The compound’s derivatives are used in the production of fine chemicals, agrochemicals, and materials science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, pressure, and temperature conditions are optimized to maximize yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming imine or nitrile derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Imine or nitrile derivatives.

    Reduction: Fully saturated amine derivatives.

    Substitution: Various N-substituted tetrahydroisoquinoline derivatives.

Mechanism of Action

The mechanism of action of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the structure of the derivatives formed.

Comparison with Similar Compounds

    (S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.

    Tetrahydroisoquinoline: The parent compound, which lacks the methanamine group.

    Isoquinoline: The fully aromatic analog, which has different chemical properties.

Uniqueness: ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its chiral nature and the presence of the methanamine group, which imparts specific reactivity and biological activity. Its enantiomeric purity is crucial for its pharmacological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDYNQIMTRERLH-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=CC=CC=C21)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234287
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-41-7
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 2
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 3
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 4
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 5
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
Reactant of Route 6
(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

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